1alpha,3alpha,4beta-p-Menthane-3,8-diol
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Overview
Description
1alpha,3alpha,4beta-p-menthane-3,8-diol is a 1r,3c,4t-p-menthane-3,8-diol. It is an enantiomer of a 1beta,3beta,4alpha-p-menthane-3,8-diol.
Scientific Research Applications
Allelopathic Effects of p-Menthane-3,8-diols
The allelopathic effects of p-menthane-3,8-diols in Eucalyptus citriodora have been studied, focusing on their relationship with the plant's age. These diols show germination and growth inhibitory activities against several higher plants, suggesting their potential role in plant competition and environmental interactions (Nishimura, Nakamura, & Mizutani, 1984).
Molecular Dynamics and Quantum Mechanics in Analyzing p-Menthane-3,9-diols
A study combined molecular dynamics simulations and quantum mechanical calculations to analyze the NMR chemical shifts of (1R,3S,4S,8S)-p-menthane-3,9-diol. This research highlights the compound's structural properties and solvent effects, contributing to a deeper understanding of its molecular behavior (Casanovas et al., 2001).
Repellent Activities Against Anopheles gambiae
The repellent activities of stereoisomers of p-menthane-3,8-diol against the mosquito Anopheles gambiae have been investigated. This study found that all stereoisomers were equally effective as repellents, suggesting the potential use of these compounds in mosquito control (Barasa, Ndiege, Lwande, & Hassanali, 2002).
Synthesis and Biological Activity
The synthesis of various analogs of 1alpha,25-dihydroxycholecalciferol, including those with structural similarities to p-menthane-3,8-diols, has been explored. These studies focus on the preparation and biological assessment of these compounds, contributing to the understanding of their potential therapeutic applications (Lam et al., 1975).
Synthesis from Citronellal
Research has been conducted on the synthesis of p-menthane-3,8-diols from citronellal, presenting an environmentally friendly method that uses natural citronellal oil. This process could have implications for the sustainable production of these compounds (Cheng et al., 2009).
Molecular Dynamics Simulations
The amphiphilic properties of p-menthan-3,9-diols have been investigated using molecular dynamics simulations. This research provides insights into the conformational properties of these compounds and their potential applications in various fields (Namba, León, D. Silva, & Alemán, 2001).
Properties
Molecular Formula |
C10H20O2 |
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Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1S,2S,5S)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
LMXFTMYMHGYJEI-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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